molecular formula C10H15NO2 B14581726 2-Butanone, 3-[(2-hydroxy-3-methyl-2-cyclopenten-1-ylidene)amino]- CAS No. 61133-62-8

2-Butanone, 3-[(2-hydroxy-3-methyl-2-cyclopenten-1-ylidene)amino]-

Cat. No.: B14581726
CAS No.: 61133-62-8
M. Wt: 181.23 g/mol
InChI Key: DSGRSYNXCWOWIT-UHFFFAOYSA-N
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Description

2-Butanone, 3-[(2-hydroxy-3-methyl-2-cyclopenten-1-ylidene)amino]- is an organic compound with a complex structure that includes both a butanone and a cyclopentenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-[(2-hydroxy-3-methyl-2-cyclopenten-1-ylidene)amino]- typically involves multiple steps. One common method starts with the preparation of the cyclopentenylidene intermediate, which is then reacted with a butanone derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-[(2-hydroxy-3-methyl-2-cyclopenten-1-ylidene)amino]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Butanone, 3-[(2-hydroxy-3-methyl-2-cyclopenten-1-ylidene)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism by which 2-Butanone, 3-[(2-hydroxy-3-methyl-2-cyclopenten-1-ylidene)amino]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or other properties. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 3-hydroxy-3-methyl-: This compound shares a similar butanone structure but lacks the cyclopentenylidene moiety.

    2-Cyclopenten-1-one, 2-hydroxy-3-methyl-: This compound has a similar cyclopentenylidene structure but differs in the butanone component.

Properties

CAS No.

61133-62-8

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-[(2-hydroxy-3-methylcyclopent-2-en-1-ylidene)amino]butan-2-one

InChI

InChI=1S/C10H15NO2/c1-6-4-5-9(10(6)13)11-7(2)8(3)12/h7,13H,4-5H2,1-3H3

InChI Key

DSGRSYNXCWOWIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(C)C(=O)C)CC1)O

Origin of Product

United States

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